3-[6-(3-Carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL]benzoic acid
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Overview
Description
3-[6-(3-Carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL]benzoic acid is a complex organic compound with the molecular formula C24H12N2O8. This compound is known for its unique structure, which includes multiple functional groups such as carboxylic acids and dichlorinated pyrroloisoindole units. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(3-Carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL]benzoic acid involves multiple steps. One common method involves the reaction of 4-carboxyphenyl derivatives with dichlorinated pyrroloisoindole intermediates under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts, and the temperature and pressure conditions must be carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to high temperatures and pressures. The use of automated systems to control the reaction conditions ensures consistency and high yield. Purification of the final product is achieved through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[6-(3-Carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The dichlorinated pyrroloisoindole units can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out in solvents like dichloromethane or ethanol under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted pyrroloisoindole compounds .
Scientific Research Applications
3-[6-(3-Carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 3-[6-(3-Carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(1,3,5,7-Tetraoxopyrrolo[3,4-F]isoindole-2,6-diyl)dibenzoic acid
- 3-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic acid
- 2,4,6-Tris(4-pyridyl)-1,3,5-triazine derivatives
Uniqueness
3-[6-(3-Carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL]benzoic acid is unique due to its combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-[2-(3-carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H10Cl2N2O8/c25-17-13-14(20(30)27(19(13)29)11-5-1-3-9(7-11)23(33)34)18(26)16-15(17)21(31)28(22(16)32)12-6-2-4-10(8-12)24(35)36/h1-8H,(H,33,34)(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACJCHMTOXONNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=C4C(=C3Cl)C(=O)N(C4=O)C5=CC=CC(=C5)C(=O)O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H10Cl2N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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